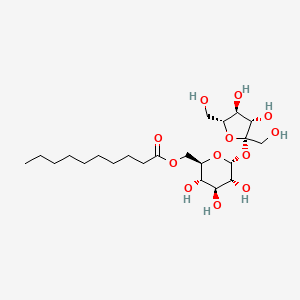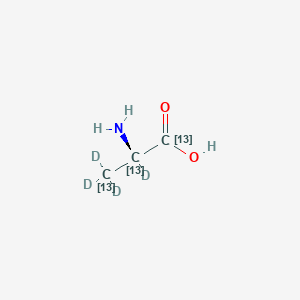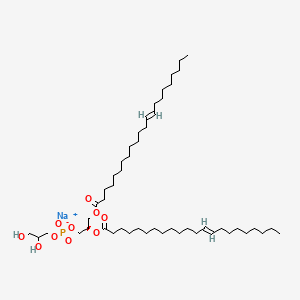
Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acids and phosphate groups, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate typically involves the esterification of ®-2,3-dihydroxypropyl phosphate with docos-13-enoic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to achieve high efficiency and purity. The use of automated systems and stringent quality control measures ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering membrane properties, or influencing signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
Sodium ®-2,3-bis(((E)-oleoyloxy)propyl (2,3-dihydroxypropyl) phosphate: Similar in structure but with different fatty acid chains.
Sodium ®-2,3-bis(((E)-palmitoyloxy)propyl (2,3-dihydroxypropyl) phosphate: Another related compound with distinct fatty acid components.
Uniqueness
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is unique due to its specific fatty acid composition and the presence of both ester and phosphate groups. This combination imparts unique chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C50H94NaO10P |
|---|---|
Peso molecular |
909.2 g/mol |
Nombre IUPAC |
sodium;[(2R)-2,3-bis[[(E)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17+,20-18+;/t47?,48-;/m1./s1 |
Clave InChI |
VJDPRCROKYHMQL-OCHWITRXSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)
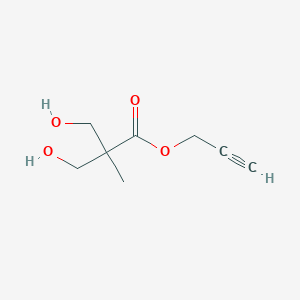
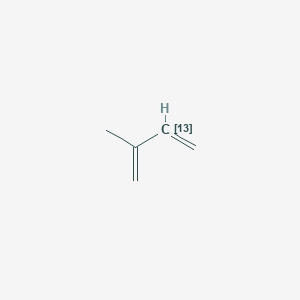

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


